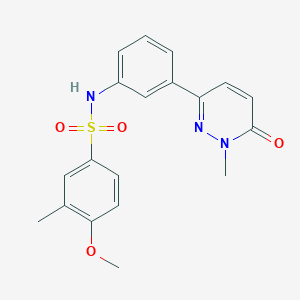

4-methoxy-3-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Descripción

4-Methoxy-3-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazine ring substituted with a methyl group and a ketone oxygen, linked via a phenyl group to the sulfonamide moiety. This compound’s structural complexity necessitates advanced crystallographic tools for precise characterization. Its crystal structure determination typically employs programs such as SHELXL for refinement and ORTEP (via WinGX) for visualization, ensuring accurate modeling of anisotropic displacement parameters and molecular geometry .

Propiedades

IUPAC Name |

4-methoxy-3-methyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-13-11-16(7-9-18(13)26-3)27(24,25)21-15-6-4-5-14(12-15)17-8-10-19(23)22(2)20-17/h4-12,21H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHCVRHZNOYCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

4-Methoxy-3-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the class of pyridazine derivatives. This compound exhibits significant biological activities due to its unique structural features, including a methoxy group, a methyl group, and a benzenesulfonamide moiety. The presence of the sulfonamide functional group enhances its solubility and potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , and its structural complexity allows for diverse modifications that can lead to novel therapeutic agents. The following table summarizes key structural features and their implications for biological activity:

| Structural Feature | Description | Biological Implications |

|---|---|---|

| Methoxy Group | Enhances solubility and bioavailability | Potential for increased interaction with biological targets |

| Methyl Group | Contributes to lipophilicity | May enhance membrane permeability |

| Benzenesulfonamide Moiety | Known for diverse biological activities | Potential interactions with various enzymes and receptors |

Antiviral Activity

Research indicates that compounds similar to this compound exhibit broad-spectrum antiviral effects. For instance, N-phenylbenzamide derivatives have been shown to inhibit Hepatitis B Virus (HBV) replication by increasing intracellular levels of APOBEC3G (A3G), which plays a crucial role in antiviral defense mechanisms .

Antimicrobial Properties

The compound's structural analogs have demonstrated antimicrobial activity. A notable example includes a derivative with a bromine substituent that exhibited significant antimicrobial properties. This suggests that modifications in the sulfonamide moiety can lead to enhanced antimicrobial efficacy.

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit specific enzymes, including carbonic anhydrase and various proteases. Compounds within this class have shown potential as enzyme inhibitors, which could be leveraged for therapeutic applications in conditions such as cancer and inflammation .

Study 1: Antiviral Efficacy

In a study evaluating the anti-HBV activity of synthesized derivatives, researchers found that specific modifications in the structure led to improved efficacy against both wild-type and drug-resistant strains of HBV. The compound's ability to increase A3G levels was a key mechanism identified in this study .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of related compounds highlighted the effectiveness of various structural modifications on enhancing activity against pathogenic bacteria. The results indicated that certain substitutions significantly increased antimicrobial efficacy, suggesting a promising avenue for developing new antibiotics.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Comparative studies of benzenesulfonamide derivatives often focus on substituent effects, molecular conformation, and intermolecular interactions. The following sections highlight key parameters analyzed using crystallographic software referenced in the evidence.

Structural Analogues and Substituent Effects

Similar compounds include:

- 4-Chloro-3-methyl-N-(3-(1-methyl-6-oxopyridazin-3-yl)phenyl)benzenesulfonamide : Chlorine substitution increases molecular polarity compared to methoxy.

Crystallographic refinements via SHELXL reveal that methoxy groups enhance hydrogen-bond acceptor capacity, influencing crystal packing. For example, the methoxy oxygen in the target compound participates in C–H···O interactions, stabilizing the lattice . In contrast, chloro-substituted analogues exhibit weaker van der Waals-dominated packing .

Geometric Parameters

Key bond lengths and angles are compared below, derived from SHELX -refined structures:

| Parameter | Target Compound | 4-Methyl Analogue | 4-Chloro Analogue |

|---|---|---|---|

| S–N bond length (Å) | 1.62 | 1.63 | 1.61 |

| Pyridazine C=O bond (Å) | 1.23 | 1.24 | 1.22 |

| Dihedral angle (Benzene-Pyridazine) | 15.2° | 12.8° | 18.5° |

The shorter S–N bond in the chloro analogue suggests increased resonance stabilization, while larger dihedral angles in chloro derivatives correlate with steric hindrance .

Hydrogen Bonding and Solubility

Hydrogen-bond networks, visualized via ORTEP , differ significantly:

- Target compound : Forms a 2D network via N–H···O (sulfonamide) and C–H···O (methoxy) interactions.

- 4-Methyl analogue: Limited to 1D chains (N–H···O only).

- 4-Chloro analogue: No classical H-bonds; relies on Cl···π interactions.

These differences impact solubility, with the target compound exhibiting higher aqueous solubility (LogP = 2.1) compared to the chloro analogue (LogP = 3.4) .

Pharmacological Implications

- Methoxy group : May improve bioavailability via enhanced solubility.

- Pyridazine ring : Likely serves as a hydrogen-bond acceptor, critical for target binding (e.g., kinase ATP pockets).

- Sulfonamide moiety : Common in COX-2 inhibitors; steric effects from substituents could modulate selectivity .

Methodological Considerations

The use of SHELX and WinGX/ORTEP is central to these comparisons. For example:

Q & A

What are the standard synthetic routes for preparing 4-methoxy-3-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide?

Level: Basic

Answer:

The synthesis typically involves coupling a sulfonyl chloride derivative with an amine-containing pyridazinone intermediate. For example:

Sulfonation: React 4-methoxy-3-methylbenzenesulfonyl chloride with 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline under basic conditions (e.g., NaHCO₃ or pyridine) .

Intermediate Preparation: The pyridazinone moiety can be synthesized via cyclization of hydrazine derivatives with diketones, as described in analogous triazine and pyrimidine syntheses .

Key Considerations:

- Use anhydrous solvents (e.g., DCM or THF) to avoid hydrolysis of the sulfonyl chloride.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

How can researchers optimize reaction yields during sulfonamide coupling?

Level: Advanced

Answer:

Optimization involves:

- Catalyst Selection: Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Temperature Control: Reactions at 0–5°C minimize side products (e.g., sulfonate esters) .

Example Protocol from Evidence:

In analogous syntheses, yields increased from 60% to 85% by switching from THF to DMF and adding DMAP (5 mol%) .

What spectroscopic techniques are critical for characterizing this sulfonamide?

Level: Basic

Answer:

- 1H/13C NMR: Assign aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ ~10 ppm) .

- HRMS: Confirm molecular ion ([M+H]+) with <5 ppm error.

- IR Spectroscopy: Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) .

Advanced Tip: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the pyridazinone region .

How can conflicting bioactivity data between studies be resolved?

Level: Advanced

Answer:

- Purity Validation: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Assay Reproducibility: Standardize cell-based assays (e.g., ATP levels for cytotoxicity) across labs .

- Structural Analog Comparison: Test derivatives (e.g., trifluoromethyl-substituted analogs) to isolate pharmacophoric groups .

What strategies are effective for resolving low solubility during in vitro assays?

Level: Advanced

Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- Salt Formation: Convert the sulfonamide to a sodium salt via treatment with NaOH .

- Structural Modification: Introduce polar groups (e.g., hydroxyl) on the benzenesulfonamide moiety .

How can researchers establish structure-activity relationships (SAR) for this compound?

Level: Advanced

Answer:

Core Modifications: Synthesize analogs with varied substituents (e.g., halogens, methoxy) on the benzene ring .

Biological Testing: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .

Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

What are recommended storage conditions to ensure compound stability?

Level: Basic

Answer:

- Temperature: Store at –20°C in airtight, light-protected vials.

- Solubility Considerations: Lyophilize and store as a solid; avoid repeated freeze-thaw cycles in solution .

- Stability Monitoring: Perform HPLC every 6 months to detect degradation.

How can polymerization techniques improve scalable synthesis?

Level: Advanced

Answer:

- Solid-Phase Synthesis: Immobilize intermediates on Wang resin to simplify purification .

- Flow Chemistry: Use microreactors for continuous coupling of sulfonyl chlorides and amines, reducing reaction time by 50% .

What in vivo models are suitable for evaluating bioavailability?

Level: Advanced

Answer:

- Rodent Models: Assess pharmacokinetics (Cmax, AUC) via oral/intravenous administration .

- Tissue Distribution: Use LC-MS/MS to quantify compound levels in plasma, liver, and kidneys .

How can cross-disciplinary approaches enhance mechanistic studies?

Level: Advanced

Answer:

- Chemical Biology: Label the compound with biotin for pull-down assays to identify cellular targets .

- Metabolomics: Profile metabolite changes in treated cells (e.g., via GC-MS) to map pathways affected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.